4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 4-chlorophenoxy moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine nucleotides, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O/c18-11-1-7-14(8-2-11)24-17-15-9-22-23(16(15)20-10-21-17)13-5-3-12(19)4-6-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZJUSOLTUXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of substituents:
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its anticancer and anti-inflammatory properties, it is investigated for potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis, leading to the suppression of cancer cell growth and induction of cell death. Additionally, the compound can modulate the activity of other proteins and receptors, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
The 4-fluorophenyl group at position 1 distinguishes the target compound from analogs with other aryl or alkyl substituents:
- 1-(4-Chlorophenyl) analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, ): The chloro group enhances lipophilicity but may reduce metabolic stability compared to fluorine.
- 1-(3-Methylphenyl) derivatives (e.g., N-benzyl-1-(3-methylphenyl) analogs, ): Bulky substituents like methyl can impede target binding due to steric hindrance.
- 1-tert-Butyl derivatives (e.g., PP2 in ): The tert-butyl group in PP2 enhances kinase selectivity (e.g., Src inhibition) but may limit solubility.
Substituent Variations at Position 4
The 4-chlorophenoxy group contrasts with other substituents at position 4:
- Chloro or amino groups (e.g., 4-chloro-6-(chloromethyl)-1-methyl analog in ): Chloro groups are common leaving groups, enabling further functionalization. Amino groups (e.g., 4-aminopyrazolo[3,4-d]pyrimidines, ) enhance hydrogen-bonding capacity, critical for kinase inhibition.
- Thieno[3,2-d]pyrimidine hybrids (): Fusion with thienopyrimidine introduces aromaticity and planar geometry, favoring DNA intercalation or topoisomerase inhibition.
Key Insight: The 4-chlorophenoxy group provides steric bulk and moderate electron-withdrawing effects, which may optimize binding to hydrophobic enzyme pockets while maintaining synthetic versatility .
Substituent Variations at Other Positions
- Position 3 : Methyl groups () can shield reactive sites but reduce conformational flexibility.
- Position 6 : Chloromethyl groups () offer sites for further derivatization, enhancing modular synthesis.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Biological Activity
4-(4-Chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 912905-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₀ClFN₄O
- Molecular Weight : 340.7 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenoxy and a fluorophenyl group, which may influence its biological interactions and activity.
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit diverse mechanisms of action, primarily through the inhibition of various kinases and enzymes involved in cancer progression. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds in this class have been shown to inhibit CDKs, which are crucial for cell cycle regulation.
- Targeting Tyrosine Kinases : Inhibition of Src and FMS-like tyrosine kinase 3 (FLT3) has been documented, making these compounds potential candidates for treating leukemia and other malignancies .
- Antioxidant Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidines may exhibit antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells .
Anticancer Activity
The compound has been evaluated against various cancer cell lines with promising results:
- Cytotoxicity Assays : In studies involving the NCI-60 cell line panel, 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant cytotoxic effects with GI50 values ranging from 1.17 to 18.40 μM against multiple cancer types including non-small cell lung cancer and melanoma .
| Cell Line | GI50 (μM) |
|---|---|
| Non-Small Cell Lung Cancer | 1.17 - 18.40 |
| Melanoma | Not specified |
| Leukemia | Not specified |
| Renal Cancer | Not specified |
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- FLT3 Inhibition : A derivative was screened for its ability to inhibit FLT3 with an IC50 value indicative of potent activity against FLT3-dependent leukemias .
- Antitumor Activity : In vitro studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine structure led to enhanced antitumor activity by promoting apoptosis in cancer cells .
Other Pharmacological Activities
Beyond its anticancer potential, 4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has been investigated for other biological activities:
- Antimicrobial Properties : Related compounds have shown antibacterial activity against various strains, indicating a broader therapeutic potential beyond oncology .
- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
